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Compound of Interest

Compound Name: 5-Bromo-4-methylpyrimidine

Cat. No.: B074025 Get Quote

An In-depth Technical Guide to the Spectroscopic Data of 5-Bromo-4-methylpyrimidine

For researchers, scientists, and professionals in drug development, a thorough understanding

of the structural and electronic properties of heterocyclic compounds is paramount. 5-Bromo-4-
methylpyrimidine is a substituted pyrimidine with potential applications in medicinal chemistry

and materials science. Accurate spectroscopic characterization is crucial for its identification,

purity assessment, and the prediction of its chemical behavior. This guide provides a

comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data for 5-Bromo-4-methylpyrimidine, along with detailed experimental

protocols.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 5-Bromo-4-methylpyrimidine.

¹H NMR Data
Table 1: ¹H NMR Spectroscopic Data for 5-Bromo-4-methylpyrimidine
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

8.98 Singlet 1H H-6

8.72 Singlet 1H H-2

2.65 Singlet 3H -CH₃

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR Data (Predicted)
Direct experimental ¹³C NMR data for 5-Bromo-4-methylpyrimidine is not readily available in

the searched literature. However, based on the analysis of substituted pyrimidines and related

heterocyclic systems, the following chemical shifts can be predicted.[1]

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Bromo-4-methylpyrimidine

Predicted Chemical Shift
(δ) ppm

Assignment Rationale

~165-170 C-4
Carbon attached to nitrogen

and the methyl group.

~158-162 C-2, C-6
Deshielded carbons adjacent

to two nitrogen atoms.

~115-120 C-5

Carbon bearing the bromine

atom, deshielded by the

halogen.

~23-26 -CH₃
Typical range for a methyl

group on an aromatic ring.

Note: These are predicted values and may vary in experimental conditions.

Infrared (IR) Spectroscopy Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b074025?utm_src=pdf-body
https://www.benchchem.com/pdf/Technical_Support_Center_Interpreting_Ambiguous_NMR_Spectra_of_Pyrimidine_Derivatives.pdf
https://www.benchchem.com/product/b074025?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074025?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A specific IR spectrum for 5-Bromo-4-methylpyrimidine is not available. However, the

characteristic absorption bands can be predicted based on its functional groups.

Table 3: Predicted IR Absorption Bands for 5-Bromo-4-methylpyrimidine

Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium-Weak Aromatic C-H Stretch

2975-2850 Medium-Weak Aliphatic C-H Stretch (-CH₃)

~1600-1550 Medium-Strong C=N Stretch (pyrimidine ring)

~1500-1400 Medium-Strong C=C Stretch (pyrimidine ring)

~1000-1200 Medium-Strong C-Br Stretch

Mass Spectrometry (MS) Data
The mass spectrum of 5-Bromo-4-methylpyrimidine would be characterized by a molecular

ion peak and a distinctive isotopic pattern due to the presence of bromine.

Table 4: Mass Spectrometry Data for 5-Bromo-4-methylpyrimidine

m/z Ion Notes

172/174 [M]⁺

Molecular ion peak showing a

characteristic ~1:1 ratio for the

⁷⁹Br and ⁸¹Br isotopes.

173/175 [M+H]⁺
Protonated molecular ion, also

with a ~1:1 isotopic pattern.

195/197 [M+Na]⁺
Sodium adduct, with a ~1:1

isotopic pattern.

Molecular Weight: 173.01 g/mol [2]

Experimental Protocols
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Detailed experimental protocols for acquiring the spectroscopic data are provided below. These

are generalized procedures for pyrimidine derivatives and can be adapted for 5-Bromo-4-
methylpyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

Sample Preparation:

Weigh approximately 5-10 mg of purified 5-Bromo-4-methylpyrimidine.

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d,

CDCl₃) in a 5 mm NMR tube.

¹H NMR Data Acquisition:

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Typical acquisition parameters include:

Pulse angle: 30°

Acquisition time: 2-4 seconds

Relaxation delay: 1-2 seconds

Number of scans: 16-64

Reference the chemical shifts to the residual solvent peak (CDCl₃: 7.26 ppm).

¹³C NMR Data Acquisition:

Acquire the spectrum on the same spectrometer using a proton-decoupled pulse

sequence.

Typical acquisition parameters include:
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Pulse angle: 30-45°

Acquisition time: 1-2 seconds

Relaxation delay: 2-5 seconds

Number of scans: 1024-4096 (or more, due to the low natural abundance of ¹³C).

Reference the chemical shifts to the solvent peak (CDCl₃: 77.16 ppm).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation:

For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid

between two KBr or NaCl plates.

For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry

KBr powder and pressing it into a transparent disk.

Data Acquisition:

Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

Scan the sample over a range of 4000-400 cm⁻¹.

Collect a background spectrum of the empty sample holder (or KBr pellet) and subtract it

from the sample spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule.

Methodology:
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Sample Preparation:

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol,

acetonitrile).

Data Acquisition (using Electrospray Ionization - ESI):

Introduce the sample solution into the mass spectrometer via direct infusion or through a

liquid chromatography (LC) system.

Set the ionization mode to positive electrospray ionization (ESI+).

Typical ESI conditions:

Capillary Voltage: 3-4 kV

Source Temperature: 100-150 °C

Desolvation Temperature: 300-400 °C

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

For high-resolution mass spectrometry (HRMS), use an Orbitrap or Time-of-Flight (TOF)

mass analyzer to determine the exact mass and confirm the elemental formula.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of 5-
Bromo-4-methylpyrimidine.
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Caption: Workflow for the spectroscopic analysis of 5-Bromo-4-methylpyrimidine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) of 5-Bromo-4-
methylpyrimidine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b074025#spectroscopic-data-nmr-ir-ms-of-5-bromo-4-
methylpyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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